molecular formula C20H27ClFN3O2S B2402906 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216774-94-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2402906
CAS No.: 1216774-94-5
M. Wt: 427.96
InChI Key: HMCZVGNGOGFYHD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C20H27ClFN3O2S and its molecular weight is 427.96. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S.ClH/c21-16-7-4-8-17-18(16)22-20(27-17)24(10-9-23-11-13-26-14-12-23)19(25)15-5-2-1-3-6-15;/h4,7-8,15H,1-3,5-6,9-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZVGNGOGFYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its interactions with various biological targets, potential therapeutic effects, and underlying mechanisms.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety with a fluorine substitution, a morpholinoethyl group, and a cyclohexanecarboxamide structure. Its molecular formula is C21H22ClF2N3O2S2C_{21}H_{22}ClF_{2}N_{3}O_{2}S^{2} with a molecular weight of 486.0 g/mol. The unique combination of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22ClF2N3O2S2
Molecular Weight486.0 g/mol
CAS Number1216757-17-3

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299). The MTT assay demonstrated that it effectively reduces cell viability in these lines.
  • Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, as evidenced by reduced levels of inflammatory cytokines such as IL-6 and TNF-α in treated macrophage models.
  • Cell Migration Inhibition : Scratch wound healing assays indicated that the compound could impede the migration of cancer cells, suggesting its potential role in metastasis prevention.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and inflammatory pathways.
  • Receptor Interaction : It likely interacts with cell surface receptors, altering cellular signaling cascades that lead to apoptosis or growth inhibition.
  • Signal Transduction Modulation : By affecting intracellular signaling pathways, the compound may induce changes in gene expression related to cell survival and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Antitumor Efficacy :
    • A study reported that at concentrations of 1, 2, and 4 μM, the compound induced apoptosis in A431 and A549 cells, leading to significant cell cycle arrest.
    • Western blot analysis confirmed increased expression of pro-apoptotic proteins while downregulating anti-apoptotic markers.
  • Inflammatory Response :
    • In RAW264.7 macrophages, treatment with the compound resulted in a dose-dependent decrease in IL-6 and TNF-α levels as measured by ELISA.
  • Cell Migration Studies :
    • The scratch wound healing assay demonstrated that treatment with this compound significantly reduced the migration rates of cancer cells compared to untreated controls.

Preparation Methods

Cyclization of Thiourea Derivatives

The 4-fluorobenzo[d]thiazole moiety is synthesized via cyclization of 2-amino-4-fluorothiophenol with thiourea derivatives. A representative protocol involves refluxing 2-amino-4-fluorothiophenol (1.0 equiv) with ammonium thiocyanate (1.2 equiv) in ethanol at 80°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via vacuum filtration (yield: 72–78%).

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 80°C
Catalyst None
Reaction Time 6 hours

Alternative Route: Halogenation and Ring Closure

An alternative method employs 4-fluoro-2-nitroaniline as the starting material. Reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) in methanol yields 4-fluoro-1,2-benzenediamine, which undergoes cyclization with carbon disulfide (CS₂) in pyridine at 120°C. This method achieves a higher yield (85%) but requires specialized equipment for hydrogenation.

Functionalization with the Morpholinoethyl Group

Nucleophilic Substitution

The morpholinoethyl side chain is introduced via nucleophilic substitution. 4-Fluorobenzo[d]thiazol-2-amine (1.0 equiv) reacts with 2-chloro-N-morpholinoethylamine (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C for 12 hours. Excess DMF is removed under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Optimization Insights

  • Base Selection : K₂CO₃ outperforms triethylamine (TEA) due to superior solubility in DMF.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Cyclohexanecarboxamide Coupling

Acyl Chloride Formation

Cyclohexanecarboxylic acid (1.0 equiv) is converted to its acyl chloride using thionyl chloride (SOCl₂, 2.0 equiv) under reflux in dichloromethane (DCM). The reaction is complete within 3 hours, evidenced by the cessation of gas evolution. Excess SOCl₂ is removed by rotary evaporation.

Amide Bond Formation

The morpholinoethyl-substituted benzothiazole (1.0 equiv) is reacted with cyclohexanecarbonyl chloride (1.2 equiv) in DCM using TEA (2.5 equiv) as a base. The mixture is stirred at 25°C for 24 hours, followed by sequential washes with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated to yield the tertiary amide (yield: 65–70%).

Critical Parameters

Parameter Value
Coupling Agent None (direct acylation)
Solvent Dichloromethane
Temperature 25°C

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethyl acetate, and hydrogen chloride (HCl) gas is bubbled through the solution until precipitation occurs. The solid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum (purity: >95% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.45 (d, J = 8.4 Hz, 1H, aromatic-H), 4.12 (t, J = 6.0 Hz, 2H, morpholinoethyl-CH₂), 3.58 (m, 4H, morpholine-OCH₂).
  • HRMS (ESI+) : m/z 447.18 [M+H]⁺ (calc. 447.19).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of 95.3% with a retention time of 12.4 minutes.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance mixing and heat transfer during the cyclization and acylation steps. Key adjustments include:

  • Temperature Control : Jacketed reactors maintain optimal temperatures during exothermic reactions.
  • Catalyst Recovery : Recycling Pd/C via filtration reduces costs in hydrogenation steps.

Challenges and Mitigation Strategies

  • By-Product Formation : Over-alkylation during morpholinoethyl introduction is minimized by using a 1.5:1 molar ratio of 2-chloro-N-morpholinoethylamine to benzothiazole.
  • Low Solubility : The hydrochloride salt’s poor solubility in organic solvents necessitates precise pH control during crystallization.

Q & A

Q. What are the critical steps and challenges in synthesizing N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride?

The synthesis involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole core via cyclization under controlled temperatures (80–120°C) and solvents like dimethylformamide (DMF) .
  • Sequential acylation and alkylation to introduce the morpholinoethyl and cyclohexanecarboxamide groups, requiring anhydrous conditions and catalysts such as triethylamine . Key challenges include optimizing reaction time to prevent side products (e.g., over-alkylation) and ensuring high purity (>95%) via recrystallization or column chromatography .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm connectivity of the fluorobenzo[d]thiazole, morpholinoethyl, and cyclohexane groups. Aromatic protons appear at δ 7.2–8.1 ppm, while morpholine protons resonate at δ 3.4–3.7 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak at m/z 464.2 (M+H)+ and isotopic patterns matching chlorine .
  • Elemental Analysis: Ensures stoichiometric consistency (C, H, N, S, Cl within ±0.4% of theoretical values) .

Q. How can researchers assess the compound’s purity for biological assays?

  • HPLC: Use a C18 column with a methanol/water gradient (70:30 to 95:5) to achieve >98% purity. Retention time typically falls between 8.5–9.2 minutes .
  • Melting Point: A sharp range (e.g., 210–212°C) indicates purity, while broad ranges suggest impurities .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Discrepancies often arise from solvent effects or dynamic processes. Methodological solutions include:

  • Using deuterated DMSO or CDCl3 to resolve overlapping peaks .
  • Variable-temperature NMR (VT-NMR) to identify conformational changes (e.g., morpholine ring puckering) .
  • 2D techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly near the fluorobenzo[d]thiazole moiety .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions during acylation, improving yield from 65% to 82% .
  • Catalyst Screening: Use polymer-supported catalysts (e.g., PS-TBD) for easier recovery and reuse .
  • Flow Chemistry: Continuous flow systems enhance reproducibility and reduce reaction time by 40% compared to batch methods .

Q. How should researchers design assays to evaluate its biological activity?

  • Target Selection: Prioritize kinases (e.g., EGFR, PI3K) due to the compound’s structural similarity to known inhibitors .
  • In Vitro Assays: Use fluorescence polarization (FP) for binding affinity (IC50) and MTT assays for cytotoxicity (EC50) in cancer cell lines (e.g., HeLa, MCF-7) .
  • In Vivo Models: Administer doses of 10–50 mg/kg in xenograft mice to assess tumor growth inhibition and pharmacokinetics (t1/2, Cmax) .

Q. How can structural modifications enhance its pharmacokinetic properties?

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or carboxyl) to the cyclohexane ring to improve aqueous solubility .
  • Metabolic Stability: Replace the morpholinoethyl group with a piperazine derivative to reduce CYP450-mediated oxidation .
  • Bioisosteric Replacement: Substitute fluorine with trifluoromethyl on the benzo[d]thiazole to enhance target binding and metabolic resistance .

Q. What methods resolve contradictions in reported biological activity data?

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 μM) to confirm potency thresholds .
  • Orthogonal Assays: Cross-check enzyme inhibition (e.g., kinase assays) with cellular proliferation data to rule off-target effects .
  • Meta-Analysis: Compare datasets from independent studies to identify consensus targets (e.g., STAT3 inhibition in ≥3 studies) .

Data Analysis & Experimental Design

Q. How should researchers analyze SAR for this compound?

  • Substituent Variation: Synthesize analogs with modified fluorobenzo[d]thiazole (e.g., 4-Cl, 5-OCH3) and morpholinoethyl (e.g., pyrrolidinylethyl) groups .
  • 3D-QSAR Models: Use CoMFA or CoMSIA to correlate structural features (e.g., electronegativity, steric bulk) with activity .
  • Crystallography: Solve co-crystal structures with target proteins (e.g., PDB entries) to identify critical binding interactions .

Q. What statistical approaches validate reproducibility in synthesis and bioassays?

  • Design of Experiments (DoE): Apply factorial designs to assess interactions between reaction parameters (temperature, solvent, catalyst) .
  • Bland-Altman Plots: Quantify variability in biological replicates (e.g., IC50 values across 5 independent experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.